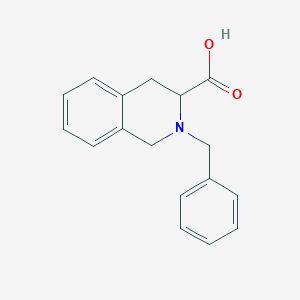

2-Benzyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid

Description

BenchChem offers high-quality 2-Benzyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Benzyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-benzyl-3,4-dihydro-1H-isoquinoline-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17NO2/c19-17(20)16-10-14-8-4-5-9-15(14)12-18(16)11-13-6-2-1-3-7-13/h1-9,16H,10-12H2,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAUPAEYPYJHZCK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(N(CC2=CC=CC=C21)CC3=CC=CC=C3)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50585594 | |

| Record name | 2-Benzyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50585594 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54329-48-5 | |

| Record name | 2-Benzyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50585594 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: Physicochemical Properties of 2-Benzyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physicochemical properties of 2-Benzyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid. Due to the limited availability of experimentally determined data for this specific molecule, this document also includes predicted values and data from closely related analogs to offer a comparative perspective. Furthermore, generalized experimental protocols for determining key physicochemical parameters are detailed to assist in further laboratory investigation.

Core Physicochemical Data

The following table summarizes the available quantitative data for 2-Benzyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid and its relevant derivatives. It is crucial to distinguish between experimentally verified and computationally predicted data points.

| Property | 2-Benzyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid | 2-Benzoyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid | Benzyl (3S)-1,2,3,4-tetrahydroisoquinoline-3-carboxylate hydrochloride | 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid |

| Molecular Formula | C₁₇H₁₇NO₂[1] | C₁₇H₁₅NO₃[2][3] | C₁₇H₁₈ClNO₂[4][5] | C₁₀H₁₁NO₂[6] |

| Molecular Weight | 267.328 g/mol | 281.30 g/mol [2] | 303.78 g/mol [4] | 177.20 g/mol [6] |

| CAS Number | 54329-48-5[1] | 93316-40-6[2] | 77497-96-2[4][5] | Not specified |

| Melting Point | Data not available | Data not available | Data not available | 248-250 °C (decomposed, for methyl ester)[7] |

| Boiling Point | Data not available | Data not available | 411.6±33.0 °C (Predicted)[8] | Data not available |

| Solubility | Data not available | Data not available | Soluble in Dimethyl Sulfoxide, Methanol[8] | Data not available |

| pKa | Data not available | Data not available | 7.61±0.40 (Predicted)[8] | Data not available |

| logP | Data not available | 2.5 (XlogP predicted)[2][3] | 2.8 (XlogP predicted)[9] | -1.3 (XlogP predicted)[6] |

Experimental Protocols

Melting Point Determination (Capillary Method)

The melting point of a solid is a measure of its purity and can be determined using a melting point apparatus.[10][11]

-

Sample Preparation: A small amount of the dry, powdered compound is packed into a capillary tube to a height of about 3 mm.[12]

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus, which contains a heating block and a thermometer.[12]

-

Heating: The sample is heated at a steady and slow rate, typically 1-2°C per minute, to ensure thermal equilibrium between the sample, the heating block, and the thermometer.

-

Observation: The temperature at which the substance first begins to melt (the appearance of the first liquid droplet) and the temperature at which the entire sample has turned into a clear liquid are recorded. This range is the melting point of the substance.[13] A sharp melting range (0.5-1.0°C) is indicative of a pure compound.

Aqueous Solubility Determination

The solubility of an organic acid in water can be determined through a series of qualitative or quantitative assessments.

-

Qualitative Assessment: A small, weighed amount of the compound is added to a test tube containing a known volume of water. The mixture is vortexed or shaken vigorously.[14] Visual inspection for a homogenous solution indicates solubility.[15] If the compound is insoluble in water, its solubility in acidic and basic solutions (e.g., 5% HCl and 5% NaOH) can be tested to identify its acidic or basic nature.[14][15]

-

Quantitative Assessment (Shake-Flask Method): An excess amount of the solid compound is added to a known volume of water in a flask. The flask is then sealed and agitated at a constant temperature until equilibrium is reached (typically 24-48 hours). The suspension is then filtered, and the concentration of the compound in the saturated aqueous solution is determined using a suitable analytical method, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

pKa Determination (Potentiometric Titration)

The acid dissociation constant (pKa) of an amino acid derivative can be determined by potentiometric titration.

-

Solution Preparation: A known concentration of the amino acid is dissolved in a specific volume of water.

-

Titration Setup: A pH meter electrode is submerged in the amino acid solution, which is stirred continuously.

-

Titration with Acid: The solution is titrated with a standardized solution of a strong acid (e.g., 0.1 N HCl), added in small, precise increments from a burette. The pH is recorded after each addition.

-

Titration with Base: A separate, identical sample of the amino acid solution is titrated with a standardized solution of a strong base (e.g., 0.1 N NaOH), and the pH is recorded after each addition.

-

Data Analysis: The pH values are plotted against the volume of titrant added to generate a titration curve. The pKa values correspond to the pH at the half-equivalence points of the titration curve.

logP Determination (Shake-Flask Method)

The partition coefficient (logP) is a measure of a compound's lipophilicity and is typically determined using a biphasic system of n-octanol and water.[16]

-

System Preparation: Equal volumes of n-octanol and water are pre-saturated with each other by vigorous mixing, followed by separation of the two phases.

-

Partitioning: A known amount of the compound is dissolved in one of the phases (usually the one in which it is more soluble). This solution is then mixed with an equal volume of the other phase in a separatory funnel.

-

Equilibration: The mixture is shaken for a sufficient period to allow for the compound to partition between the two phases and reach equilibrium.[16]

-

Phase Separation and Analysis: The two phases are carefully separated. The concentration of the compound in each phase is determined using an appropriate analytical technique (e.g., UV-Vis spectroscopy, HPLC).[16]

-

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase. The logP is the base-10 logarithm of P.[17][18]

Visualizations

The following diagrams illustrate a generalized experimental workflow and a structural relationship relevant to the topic.

Caption: Workflow for Melting Point Determination.

Caption: Structural Derivatization Pathway.

References

- 1. 2-benzyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid - C17H17NO2 | CSSB00011762484 [chem-space.com]

- 2. 2-Benzoyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid | C17H15NO3 | CID 570005 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. PubChemLite - 2-benzoyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (C17H15NO3) [pubchemlite.lcsb.uni.lu]

- 4. scbt.com [scbt.com]

- 5. L-1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid benzyl ester hydrochloride | CAS 77497-96-2 | Chemical-Suppliers [chemical-suppliers.eu]

- 6. 1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid | C10H11NO2 | CID 95489 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Benzyl (3S)-1,2,3,4-tetrahydroisoquinoline-3-carboxylate hydrochloride CAS#: 77497-96-2 [amp.chemicalbook.com]

- 9. PubChemLite - L-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid benzyl ester hydrochloride (C17H17NO2) [pubchemlite.lcsb.uni.lu]

- 10. SSERC | Melting point determination [sserc.org.uk]

- 11. westlab.com [westlab.com]

- 12. Determination of Melting Point [wiredchemist.com]

- 13. jpdb.nihs.go.jp [jpdb.nihs.go.jp]

- 14. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 15. scribd.com [scribd.com]

- 16. encyclopedia.pub [encyclopedia.pub]

- 17. acdlabs.com [acdlabs.com]

- 18. documents.thermofisher.com [documents.thermofisher.com]

An In-Depth Technical Guide to the NMR Spectral Data of 2-Benzyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Nuclear Magnetic Resonance (NMR) spectral data for 2-benzyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid, a molecule of significant interest in medicinal chemistry and drug development. This document is intended to serve as a detailed reference for researchers and scientists working with this and related compounds.

Chemical Structure and Nomenclature

Chemical Name: 2-Benzyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid Molecular Formula: C₁₇H₁₇NO₂ Molecular Weight: 267.32 g/mol Structure:

Molecular Structure of the Target Compound

NMR Spectral Data

Table 1: ¹H NMR Spectral Data of 2-Benzyl-3-carboxy-1,2,3,4-tetrahydroisoquinolinium chloride monohydrate

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 3.28 | d | 1H | H-4 |

| 3.36 | d | 1H | H-4' |

| 4.37 | m | 5H | H-1, H-1', H-3, N-CH₂ |

| 7.13 | d | 1H | Ar-H |

| 7.25 | m | 3H | Ar-H |

| 7.39 | m | 5H | Ar-H (benzyl) |

Note: The spectrum was recorded on a 400 MHz instrument in CDCl₃. The assignments are based on the reported data and are subject to verification with 2D NMR techniques.

At present, the ¹³C NMR spectral data for 2-benzyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid or its salts has not been found in the surveyed literature.

Experimental Protocols

Synthesis of 2-Benzyl-3-carboxy-1,2,3,4-tetrahydroisoquinolinium chloride monohydrate

A detailed protocol for the synthesis of the hydrochloride salt has been reported and involves the hydrolysis of the corresponding methyl ester.[1]

Workflow for the Synthesis of the Hydrochloride Salt

Synthetic pathway to the hydrochloride salt.

Procedure:

-

To (S)-Methyl 2-benzyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylate, a 10% (v/v) solution of hydrochloric acid in water (5 mL) is added.[1]

-

The resulting mixture is subjected to microwave irradiation for 2 hours at 120 °C.[1]

-

Following the reaction, the mixture is evaporated under reduced pressure to yield the title compound as a white solid.[1]

General Protocol for NMR Sample Preparation

For the acquisition of NMR spectra of similar tetrahydroisoquinoline derivatives, the following general protocol is often employed.

Workflow for NMR Sample Preparation

A typical workflow for preparing an NMR sample.

Procedure:

-

Approximately 5-10 mg of the purified compound is accurately weighed.

-

The sample is dissolved in a suitable deuterated solvent (e.g., chloroform-d, dimethyl sulfoxide-d₆) to a final volume of approximately 0.6 mL.

-

If quantitative analysis is required, a known amount of an internal standard, such as tetramethylsilane (TMS), is added.

-

The solution is then transferred to a standard 5 mm NMR tube.

-

The NMR spectra (¹H, ¹³C, and other relevant experiments) are acquired on a spectrometer, typically operating at a field strength of 300 MHz or higher for optimal resolution.

Signaling Pathways and Logical Relationships

The synthesis of the target compound is a key step in the development of more complex molecules with potential biological activity. The logical relationship between the starting materials, intermediates, and the final product is crucial for understanding the synthetic strategy.

Logical flow of synthesis and characterization.

This guide provides the currently available NMR spectral information and synthetic protocols for 2-benzyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid and its hydrochloride salt. Further research is required to obtain and report the ¹³C NMR data for this compound to provide a more complete spectroscopic profile.

References

Unveiling the Structural Architecture: A Technical Guide to the Crystal Structure of 2-Benzyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the crystal structure of a key derivative of tetrahydroisoquinoline-3-carboxylic acid, a core scaffold in numerous biologically active compounds. While crystallographic data for the neutral 2-Benzyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid is not publicly available, this document details the crystal structure of its closely related and structurally informative hydrochloride salt, 2-Benzyl-3-carboxy-1,2,3,4-tetrahydroisoquinolinium chloride monohydrate. The insights gleaned from this structure are pivotal for understanding the conformational preferences, intermolecular interactions, and structure-activity relationships (SAR) crucial for rational drug design and development.

Crystallographic Data Summary

The crystal structure of 2-Benzyl-3-carboxy-1,2,3,4-tetrahydroisoquinolinium chloride monohydrate was determined by single-crystal X-ray diffraction. The compound crystallizes in the monoclinic space group P2₁ with two molecules in the asymmetric unit. The key crystallographic parameters are summarized in the table below for clear and concise reference.

| Parameter | Value |

| Chemical Formula | C₁₇H₁₈NO₂⁺ · Cl⁻ · H₂O |

| Formula Weight | 321.79 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁ |

| a (Å) | 8.6159 (8) |

| b (Å) | 10.0670 (9) |

| c (Å) | 10.1392 (9) |

| α (°) | 90 |

| β (°) | 108.686 (2) |

| γ (°) | 90 |

| Volume (ų) | 833.08 (13) |

| Z | 2 |

| Temperature (K) | 193 |

| Radiation | Mo Kα (λ = 0.71073 Å) |

| μ (mm⁻¹) | 0.24 |

| Crystal Size (mm) | 0.30 × 0.11 × 0.02 |

Molecular Conformation and Intermolecular Interactions

The tetrahydroisoquinoline ring system in the hydrochloride salt adopts a half-boat conformation.[1] This specific puckering is a critical feature influencing the spatial orientation of the benzyl and carboxylic acid substituents.

A significant aspect of the crystal packing is the extensive network of hydrogen bonds. The carboxylic acid group, the protonated tertiary amine, the chloride ion, and the water molecule all participate in a complex web of intermolecular interactions.[1] These interactions are crucial for the stability of the crystal lattice and provide a model for potential interactions in a biological receptor. Specifically, the carboxylic acid functional group forms a hydrogen bond with the water molecule, which in turn interacts with two chloride ions. These chloride ions also interact with another water molecule and the protonated tertiary amine, creating a three-dimensional network.[1]

Experimental Protocols

The following sections detail the methodologies employed in the synthesis, crystallization, and structure determination of 2-Benzyl-3-carboxy-1,2,3,4-tetrahydroisoquinolinium chloride monohydrate.

Synthesis and Crystallization

The synthesis of the title compound was achieved by the hydrolysis of (S)-Methyl 2-benzyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylate.[1] The ester was treated with a 10% (v/v) aqueous solution of hydrochloric acid. The reaction mixture was heated using microwave irradiation at 120 °C for 2 hours. Following the reaction, the solvent was removed under reduced pressure to yield the product as a white solid.[1]

Single crystals suitable for X-ray diffraction were obtained by recrystallization from a 10% aqueous HCl solution.[1]

X-ray Data Collection and Structure Refinement

A suitable single crystal was mounted on a diffractometer. Data were collected at a temperature of 193 K using molybdenum Kα radiation. The structure was solved by direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms were refined anisotropically. Hydrogen atoms were placed in calculated positions and refined using a riding model.

| Parameter | Value |

| Reflections collected | 4158 |

| Independent reflections | Not Specified |

| R[F² > 2σ(F²)] | 0.036 |

| wR(F²) | 0.082 |

| Goodness-of-fit (S) | 1.04 |

| Parameters | 213 |

| Restraints | 5 |

| Δρ_max (e Å⁻³) | 0.19 |

| Δρ_min (e Å⁻³) | -0.16 |

Visualizations

The following diagrams illustrate the key experimental and logical workflows involved in the study of the crystal structure of 2-Benzyl-3-carboxy-1,2,3,4-tetrahydroisoquinolinium chloride monohydrate.

Caption: Experimental workflow for the synthesis and structural analysis.

Caption: Key intermolecular hydrogen bonding interactions.

Conclusion

The detailed crystallographic analysis of 2-Benzyl-3-carboxy-1,2,3,4-tetrahydroisoquinolinium chloride monohydrate provides invaluable structural information for the broader class of 2-benzyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid derivatives. The observed half-boat conformation of the tetrahydroisoquinoline ring and the extensive hydrogen bonding network are key determinants of its solid-state architecture. This technical guide serves as a foundational resource for researchers in medicinal chemistry and drug development, offering a structural blueprint that can inform the design of novel therapeutic agents with enhanced potency and specificity. Further studies to obtain the crystal structure of the neutral parent compound would be beneficial to provide a complete comparative analysis.

References

A Technical Guide to 2-Benzyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of 2-Benzyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid, a constrained analog of the amino acid phenylalanine. This core structure is a significant building block in medicinal chemistry, forming the basis for various biologically active compounds, including potential anticancer agents.

Core Compound Properties

2-Benzyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid belongs to the class of tetrahydroisoquinolines (TIQs), which are widely investigated for their pharmaceutical properties.[1] The introduction of a benzyl group at the N-2 position and a carboxylic acid at C-3 creates a chiral scaffold that is valuable for designing novel asymmetric catalysts and therapeutic agents.[1]

Quantitative Data Summary

The following table summarizes the key physicochemical properties of the parent compound and a closely related derivative.

| Property | Value | Compound | Source |

| Molecular Formula | C₁₇H₁₇NO₂ | 2-Benzyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid | Inferred from[1] |

| Molecular Weight | 267.32 g/mol | 2-Benzyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid | Calculated |

| Molecular Formula | C₁₇H₁₈NO₂⁺·Cl⁻·H₂O | 2-Benzyl-3-carboxy-1,2,3,4-tetrahydroisoquinolinium chloride monohydrate | [1] |

| Molecular Formula | C₁₀H₁₁NO₂ | 1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid (Parent Core) | [2] |

| Molecular Weight | 177.20 g/mol | 1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid (Parent Core) | [2] |

| Monoisotopic Mass | 177.078978594 Da | 1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid (Parent Core) | [2] |

Synthesis and Experimental Protocols

The synthesis of 2-Benzyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid and its salts is crucial for further derivatization and biological evaluation. A reliable method involves the hydrolysis of the corresponding methyl ester.

Protocol: Synthesis of 2-Benzyl-3-carboxy-1,2,3,4-tetrahydroisoquinolinium chloride monohydrate

This protocol details the conversion of the methyl ester precursor to the final carboxylic acid hydrochloride salt via microwave-assisted hydrolysis.

Starting Material: (S)-Methyl 2-benzyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylate.

Procedure:

-

The starting material, (S)-Methyl 2-benzyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylate, is added to a 10% (v/v) aqueous solution of hydrochloric acid (HCl).[1]

-

The resulting mixture is subjected to microwave irradiation for 2 hours at a temperature of 120 °C.[1]

-

Following the reaction, the mixture is evaporated under reduced pressure to yield the title compound as a white solid.[1]

-

For purification and crystal growth suitable for X-ray analysis, the solid can be recrystallized from a 10% HCl solution in water.[1]

Biological Activity and Signaling Pathways

Derivatives of the 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid core have demonstrated significant potential as anticancer agents by targeting key proteins in apoptosis pathways.

Inhibition of Bcl-2/Mcl-1 Anti-Apoptotic Proteins

The Bcl-2 family of proteins are critical regulators of apoptosis (programmed cell death).[3] In many cancers, anti-apoptotic proteins like Bcl-2 and Mcl-1 are overexpressed, allowing cancer cells to evade apoptosis and continue to proliferate.[3]

Small-molecule inhibitors that bind to and neutralize these anti-apoptotic proteins can restore the natural cell death process. A series of substituted 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid derivatives have been developed that show potent binding affinities to both Bcl-2 and Mcl-1 proteins.[3]

Mechanism of Action:

-

In healthy cells, a balance exists between pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Mcl-1) proteins.

-

In cancer cells, overexpressed Bcl-2/Mcl-1 sequesters pro-apoptotic proteins, preventing them from initiating the caspase cascade that leads to cell death.

-

The tetrahydroisoquinoline-based inhibitors competitively bind to the BH3 domain of Bcl-2 and Mcl-1.

-

This binding releases pro-apoptotic proteins, which can then oligomerize on the mitochondrial membrane, leading to the release of cytochrome c.

-

Cytochrome c initiates the activation of caspases (like caspase-3), executing the final stages of apoptosis and leading to cancer cell death.[3]

Studies have shown that active compounds from this class can induce apoptosis and activate caspase-3 in a dose-dependent manner in cancer cell lines, confirming their potential as anti-tumor agents.[3] Furthermore, peptides incorporating this core structure have been evaluated for activity against breast cancer cell lines, suggesting a broad applicability in oncology research.[4]

References

- 1. (3S)-2-Benzyl-3-carboxy-1,2,3,4-tetrahydroisoquinolinium chloride monohydrate - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid | C10H11NO2 | CID 95489 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Discovery and development of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid derivatives as Bcl-2/Mcl-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

A Technical Guide to the Solubility of 2-Benzyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the solubility characteristics of 2-Benzyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on the theoretical principles governing its solubility in various organic solvents, alongside a detailed, standardized experimental protocol for its determination. This guide is intended to equip researchers and drug development professionals with the necessary tools to assess the solubility of this compound and similar molecules.

Introduction

2-Benzyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid is a complex organic molecule that incorporates several functional groups influencing its physicochemical properties, including a bulky, non-polar benzyl group, a polar carboxylic acid moiety, and a tetrahydroisoquinoline core. Understanding its solubility in a range of organic solvents is crucial for various applications in pharmaceutical development, including synthesis, purification, formulation, and analytical characterization. The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and therapeutic efficacy.

Theoretical Assessment of Solubility

The solubility of a compound is governed by the principle of "like dissolves like." The molecular structure of 2-Benzyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid suggests a nuanced solubility profile.

-

Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can engage in hydrogen bonding with the carboxylic acid group and the nitrogen atom of the tetrahydroisoquinoline ring. The presence of the large, non-polar benzyl group and the isoquinoline core may limit high solubility, but moderate solubility is expected.

-

Polar Aprotic Solvents (e.g., Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF)): These solvents can act as hydrogen bond acceptors for the carboxylic acid proton. Given their high polarity, they are likely to be effective solvents for this compound.

-

Non-Polar Solvents (e.g., Hexane, Toluene): The large non-polar surface area contributed by the benzyl and isoquinoline groups suggests some affinity for non-polar solvents. However, the presence of the highly polar carboxylic acid and the nitrogen heteroatom will significantly hinder solubility in these solvents. Low solubility is anticipated.

-

Chlorinated Solvents (e.g., Dichloromethane, Chloroform): These solvents have an intermediate polarity and can engage in dipole-dipole interactions. They may offer moderate solubility, balancing the contributions of the polar and non-polar regions of the molecule.

A summary of the predicted solubility is presented in the table below. It is important to note that these are qualitative predictions and must be confirmed by experimental determination.

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Protic | Methanol, Ethanol | Moderate | Hydrogen bonding with the carboxylic acid and nitrogen is favorable, but offset by the large non-polar moieties. |

| Polar Aprotic | DMSO, DMF | High | Strong hydrogen bond accepting ability and high polarity can effectively solvate the entire molecule. |

| Non-Polar | Hexane, Toluene | Low | The highly polar carboxylic acid group is incompatible with the non-polar nature of the solvent. |

| Chlorinated | Dichloromethane, Chloroform | Moderate to Low | Intermediate polarity may provide a balance for the different structural components of the molecule. |

Experimental Protocol for Solubility Determination: The Shake-Flask Method

The shake-flask method is a widely recognized and accepted technique for determining the equilibrium solubility of a compound.[1][2][3] The following protocol is a standardized procedure that can be adapted for 2-Benzyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid.

3.1. Materials and Equipment

-

2-Benzyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (solid, of known purity)

-

Selected organic solvents (analytical grade or higher)

-

Glass vials with screw caps

-

Orbital shaker or wrist-action shaker with temperature control

-

Analytical balance

-

Syringe filters (e.g., 0.45 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector (or other validated analytical technique for quantification)

-

Volumetric flasks and pipettes

3.2. Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid 2-Benzyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid to a series of vials, each containing a known volume of a different organic solvent. The excess solid is crucial to ensure that equilibrium with the solid phase is achieved.

-

-

Equilibration:

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a shaker set to a constant temperature (e.g., 25 °C or 37 °C) and agitate for a predetermined period (typically 24 to 72 hours) to allow the system to reach equilibrium. The time required for equilibration should be determined experimentally by taking samples at different time points until the concentration of the solute in the solution remains constant.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed for a sufficient time to allow the excess solid to settle.

-

Carefully withdraw a sample from the supernatant using a syringe.

-

Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved solid particles.

-

-

Sample Analysis:

-

Dilute the filtered sample with a suitable solvent to a concentration within the calibration range of the analytical method.

-

Quantify the concentration of 2-Benzyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid in the diluted sample using a validated HPLC method or another appropriate analytical technique.

-

-

Data Analysis:

-

Calculate the solubility of the compound in each solvent, expressed in units such as mg/mL or mol/L, taking into account any dilution factors.

-

Perform the experiment in triplicate for each solvent to ensure the reliability of the results.

-

3.3. Method Validation

The analytical method used for quantification should be validated for linearity, accuracy, precision, and specificity according to established guidelines, such as those from the International Council for Harmonisation (ICH).[2][4]

Factors Influencing Solubility

Several factors can influence the solubility of 2-Benzyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid:

-

Temperature: Generally, solubility increases with temperature for most solid solutes, as the dissolution process is often endothermic.

-

pH (in aqueous or mixed aqueous-organic systems): As a carboxylic acid, the compound's solubility in aqueous environments will be highly pH-dependent. In basic conditions, it will deprotonate to form a more soluble carboxylate salt.

-

Polymorphism: The crystalline form of the solid compound can significantly impact its solubility. Different polymorphs can have different lattice energies, leading to variations in solubility.

-

Purity of the Compound and Solvent: Impurities can affect the measured solubility.

Visualizations

Caption: Predicted Solubility Interactions.

Caption: Shake-Flask Solubility Determination Workflow.

References

- 1. researchgate.net [researchgate.net]

- 2. ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9): Toward Harmonization in Latin American Countries - PMC [pmc.ncbi.nlm.nih.gov]

- 3. lup.lub.lu.se [lup.lub.lu.se]

- 4. Overview of the ICH-M9 Guideline: Biopharmaceutics Classification System (BCS) -based Biowaiver [jstage.jst.go.jp]

The Dawn of Tetrahydroisoquinolines: A Technical History of Discovery and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

The tetrahydroisoquinoline (THIQ) alkaloids represent a vast and structurally diverse family of natural products that have captivated chemists and pharmacologists for over a century. Their core scaffold is a recurring motif in a multitude of biologically active compounds, ranging from the deceptively simple, such as salsolinol, to the architecturally complex, like the anticancer agent trabectedin. This technical guide delves into the seminal discoveries that first brought this class of compounds to light, the historical evolution of their chemical synthesis, and the foundational experimental techniques that enabled their isolation and characterization. We will explore the pioneering work on simple THIQs from natural sources, the development of the cornerstone Pictet-Spengler and Bischler-Napieralski reactions, and the early understanding of their biological interactions, particularly within dopaminergic systems.

The First Discoveries: Unveiling the Peyote Alkaloids

The story of THIQ alkaloids begins not in a pristine laboratory, but in the buttons of the peyote cactus, Lophophora williamsii. This small, spineless cactus, used for centuries in the spiritual ceremonies of Native American tribes, was the source of the first identified THIQ alkaloids.

In the late 19th century, German chemist Arthur Heffter embarked on a series of pioneering self-experiments to identify the psychoactive constituents of peyote.[1][2][3] Through painstaking fractional extraction, Heffter successfully isolated several alkaloids. Among them were pellotine and anhalonidine , two of the earliest examples of simple tetrahydroisoquinoline alkaloids to be characterized.[4][5] Heffter's meticulous work, which involved separating the cactus's components and individually testing their effects, laid the groundwork for the scientific study of this new class of natural products.[3]

Following their isolation, the structural elucidation of these alkaloids was a significant challenge for the chemists of the era. It was the Austrian chemist Ernst Späth who, in the early 20th century, made crucial contributions to determining the structures of these and other alkaloids, including the first synthesis of mescaline in 1919.[1][6][7] Späth's work confirmed the tetrahydroisoquinoline core of pellotine and anhalonidine.[8]

Quantitative Data of Early Tetrahydroisoquinoline Alkaloids

The following table summarizes the key physicochemical properties of the historically significant, simple THIQ alkaloids discovered in the peyote cactus.

| Alkaloid | Chemical Formula | Molar Mass ( g/mol ) | Melting Point (°C) | Solubility |

| Pellotine | C₁₃H₁₉NO₃ | 237.29 | 112 | Freely soluble in alcohol, acetone, ether, chloroform; sparingly soluble in water.[8] |

| Anhalonidine | C₁₂H₁₇NO₃ | 223.272 | 160 | Data not readily available. |

| Salsolinol | C₁₁H₁₅NO₂ | 193.246 | 217-219 | Slightly soluble in water, benzene; soluble in chloroform.[9] |

| Salsolidine | C₁₂H₁₇NO₂ | 207.273 | Data not readily available. | Data not readily available. |

The Birth of Synthetic Methodology: Cornerstones of THIQ Chemistry

The isolation of THIQ alkaloids from natural sources spurred the development of synthetic methods to construct this important heterocyclic scaffold. Two reactions, developed in the late 19th and early 20th centuries, remain fundamental to the synthesis of tetrahydroisoquinolines to this day: the Bischler-Napieralski reaction and the Pictet-Spengler reaction.

The Bischler-Napieralski Reaction (1893)

Discovered by August Bischler and Bernard Napieralski in 1893, this reaction involves the intramolecular cyclization of a β-phenylethylamide to form a 3,4-dihydroisoquinoline.[10] The dihydroisoquinoline can then be readily reduced to the corresponding tetrahydroisoquinoline. The reaction is typically carried out using a dehydrating agent, such as phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅), under acidic conditions.[10]

The Pictet-Spengler Reaction (1911)

In 1911, Amé Pictet and Theodor Spengler reported a reaction in which a β-arylethylamine undergoes condensation with an aldehyde or ketone, followed by ring closure, to directly yield a tetrahydroisoquinoline.[11] This reaction is often acid-catalyzed and is considered a special case of the Mannich reaction.[11] The Pictet-Spengler reaction is remarkably versatile and has been widely applied in the total synthesis of complex alkaloids.

Experimental Protocols

The following sections provide detailed methodologies for the historical isolation of THIQ alkaloids and the classic synthetic reactions used to prepare them.

Historical Isolation of Alkaloids from Plant Material (Generalized Stas-Otto Method)

This protocol is a generalized representation of the acid-base extraction method that would have been employed in the late 19th and early 20th centuries for the isolation of alkaloids from plant sources like peyote.

Experimental Workflow: Historical Alkaloid Isolation

Caption: Generalized workflow for the historical isolation of alkaloids.

Protocol:

-

Preparation of Plant Material: The dried plant material (e.g., peyote buttons) is finely ground to increase the surface area for extraction.

-

Alkalinization: The powdered material is moistened with water and mixed with an alkali such as lime (calcium hydroxide) or sodium carbonate. This converts the alkaloid salts present in the plant into their free base form.

-

Extraction with an Organic Solvent: The alkalinized plant material is then extracted with a non-polar organic solvent, such as ether or chloroform. The free base alkaloids are soluble in these solvents.

-

Acidic Aqueous Extraction: The organic extract containing the alkaloids is then shaken with a dilute aqueous acid (e.g., sulfuric acid or hydrochloric acid). The alkaloids, being basic, react with the acid to form salts, which are soluble in the aqueous layer.

-

Separation of Layers: The immiscible organic and aqueous layers are separated. The impurities remain in the organic layer, which is discarded.

-

Basification of the Aqueous Layer: The aqueous solution of the alkaloid salts is then made alkaline by the addition of a base, such as sodium hydroxide or ammonia. This precipitates the alkaloids in their free base form.

-

Extraction of Free Alkaloids: The precipitated free bases are then extracted from the aqueous solution using an immiscible organic solvent.

-

Drying and Evaporation: The organic extract is dried over an anhydrous salt (e.g., anhydrous sodium sulfate) and the solvent is evaporated to yield the crude alkaloid mixture.

-

Purification: The crude alkaloids are then purified, historically by methods such as fractional crystallization.

Synthesis of Salsolidine via the Pictet-Spengler Reaction

This protocol describes a typical laboratory synthesis of salsolidine, a simple THIQ alkaloid.

Experimental Workflow: Pictet-Spengler Synthesis of Salsolidine

Caption: General workflow for the synthesis of salsolidine.

Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 3,4-dimethoxyphenethylamine in a suitable solvent (e.g., ethanol or water).

-

Addition of Reagents: To the stirred solution, add a catalytic amount of a strong acid, such as concentrated hydrochloric acid. Then, add acetaldehyde dropwise.

-

Reaction Conditions: Heat the reaction mixture to reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Neutralize the acid with a base (e.g., sodium bicarbonate solution) and extract the product into an organic solvent (e.g., dichloromethane or ethyl acetate).

-

Drying and Concentration: Dry the combined organic extracts over an anhydrous salt, filter, and remove the solvent under reduced pressure to obtain the crude product.

-

Purification: Purify the crude salsolidine by column chromatography on silica gel.

-

Characterization: Characterize the purified product by spectroscopic methods (¹H NMR, ¹³C NMR, MS) to confirm its identity and purity.

Synthesis of a 3,4-Dihydroisoquinoline via the Bischler-Napieralski Reaction

This protocol outlines the general procedure for the Bischler-Napieralski reaction to form a dihydroisoquinoline intermediate.

Experimental Workflow: Bischler-Napieralski Reaction

Caption: General workflow for the Bischler-Napieralski reaction.

Protocol:

-

Preparation of the Starting Amide: The β-phenylethylamide is typically prepared by reacting the corresponding β-phenylethylamine with an appropriate acyl chloride or anhydride.

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the β-phenylethylamide in a dry, inert solvent such as toluene or acetonitrile.

-

Addition of Dehydrating Agent: Carefully add a dehydrating agent, most commonly phosphorus oxychloride (POCl₃), to the solution.

-

Reaction Conditions: Heat the reaction mixture to reflux for several hours until the reaction is complete, as indicated by TLC.

-

Work-up: Cool the reaction mixture and carefully quench it by pouring it onto ice. Make the solution basic with an aqueous base (e.g., sodium hydroxide or ammonium hydroxide) and extract the product with an organic solvent.

-

Drying and Concentration: Dry the organic extracts, filter, and concentrate under reduced pressure.

-

Purification: Purify the resulting 3,4-dihydroisoquinoline by column chromatography or crystallization.

-

Reduction to Tetrahydroisoquinoline (Optional): The purified dihydroisoquinoline can be reduced to the corresponding tetrahydroisoquinoline using a reducing agent such as sodium borohydride.

Biological Signaling Pathways: The Case of Salsolinol

Simple THIQ alkaloids, particularly those formed endogenously, can interact with various biological systems. Salsolinol, formed from the condensation of dopamine and acetaldehyde, has garnered significant interest due to its potential role in the pathophysiology of conditions like Parkinson's disease and alcoholism.[9][12] It is known to interact with the dopaminergic system, specifically with dopamine D2-like receptors.[13]

Dopaminergic Signaling Pathway and the Effect of Salsolinol

Caption: Salsolinol's interaction with the dopamine D2 receptor pathway.

The (S)-enantiomer of salsolinol acts as an agonist at dopamine D2-like receptors.[13] These receptors are G-protein coupled receptors that, upon activation, inhibit the enzyme adenylyl cyclase through the Gi/o protein. This leads to a decrease in the intracellular concentration of cyclic AMP (cAMP), which in turn reduces the activity of protein kinase A (PKA) and modulates downstream cellular processes. This interaction highlights a potential mechanism by which endogenously formed THIQs can influence neuronal signaling.

Conclusion

The discovery of tetrahydroisoquinoline alkaloids in the peyote cactus at the turn of the 20th century marked the beginning of a rich and ongoing field of chemical and pharmacological research. The pioneering work of scientists like Arthur Heffter and Ernst Späth not only introduced a new class of natural products but also spurred the development of elegant and enduring synthetic methodologies. The Bischler-Napieralski and Pictet-Spengler reactions, born out of this era, remain indispensable tools for the modern organic chemist. Furthermore, the early recognition of the biological activity of these simple THIQs, such as the interaction of salsolinol with the dopaminergic system, foreshadowed the immense therapeutic potential that would later be realized in more complex members of this alkaloid family. This historical foundation continues to inspire and guide contemporary research in drug discovery and development, demonstrating the lasting legacy of these initial discoveries.

References

- 1. chacruna.net [chacruna.net]

- 2. drugtimeline.ca [drugtimeline.ca]

- 3. On the Genealogy of Mescaline (1887–1919) | MPIWG [mpiwg-berlin.mpg.de]

- 4. Anhalonidine - Wikipedia [en.wikipedia.org]

- 5. Pellotine - Wikipedia [en.wikipedia.org]

- 6. drugtimeline.ca [drugtimeline.ca]

- 7. On the occasion of the 100th anniversary: Ernst Späth and his mescaline synthesis of 1919 (u:scholar - o:1071498) [uscholar.univie.ac.at]

- 8. Pellotine [drugfuture.com]

- 9. lkouniv.ac.in [lkouniv.ac.in]

- 10. Mescaline - Wikipedia [en.wikipedia.org]

- 11. Salsolinol modulation of dopamine neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 12. An Overview on the Hallucinogenic Peyote and Its Alkaloid Mescaline: The Importance of Context, Ceremony and Culture [mdpi.com]

- 13. Neuroprotective Activity of Enantiomers of Salsolinol and N-Methyl-(R)-salsolinol: In Vitro and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Early Synthetic Routes for 2-Benzyl-Tetrahydroisoquinolines

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the seminal, early synthetic routes to the 2-benzyl-tetrahydroisoquinoline core, a key structural motif in numerous biologically active compounds. The guide details the foundational Bischler-Napieralski, Pictet-Spengler, and Pomeranz-Fritsch reactions, offering insights into their mechanisms, experimental protocols, and quantitative data from early and significant publications.

The Bischler-Napieralski Reaction: A Two-Step Approach to 2-Benzyl-Tetrahydroisoquinolines

The Bischler-Napieralski reaction, first reported in 1893, is a powerful method for the synthesis of 3,4-dihydroisoquinolines from β-arylethylamides.[1][2] For the preparation of 2-benzyl-tetrahydroisoquinolines, this classical route is adapted into a two-step process involving the cyclization of a tertiary N-benzyl-N-phenethylamide to a 2-benzyl-3,4-dihydroisoquinolinium salt, followed by reduction.

The reaction is typically carried out in refluxing acidic conditions and requires a dehydrating agent, with phosphoryl chloride (POCl₃) being widely used.[1][2] For substrates lacking electron-donating groups on the benzene ring, a mixture of phosphorus pentoxide (P₂O₅) in refluxing POCl₃ is often more effective.[1][3]

Signaling Pathway: The Bischler-Napieralski Reaction

Caption: The Bischler-Napieralski synthesis of 2-benzyl-tetrahydroisoquinolines.

Quantitative Data: Bischler-Napieralski Reaction and Subsequent Reduction

| Precursor | Cyclization Conditions | Reduction Conditions | Product | Yield (%) | Reference |

| N-Benzyl-N-(3,4-dimethoxyphenethyl)acetamide | POCl₃, Toluene, reflux | NaBH₄, MeOH | 2-Benzyl-6,7-dimethoxy-1-methyl-1,2,3,4-tetrahydroisoquinoline | 65 | [4] |

| N-Benzyl-N-phenethylbenzamide | PPA, 140 °C | NaBH₄, MeOH | 1,2-Dibenzyl-1,2,3,4-tetrahydroisoquinoline | 58 | [5] |

| N-(4-Chlorobenzyl)-N-phenethylacetamide | POCl₃, Acetonitrile, reflux | H₂, Pd/C | 2-(4-Chlorobenzyl)-1-methyl-1,2,3,4-tetrahydroisoquinoline | 72 | [3] |

Experimental Protocol: Synthesis of 2-Benzyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline

Step 1: Synthesis of N-Benzyl-N-(3,4-dimethoxyphenethyl)acetamide

-

To a solution of N-benzyl-3,4-dimethoxyphenethylamine (1.0 eq) in dichloromethane (DCM), add triethylamine (1.2 eq).

-

Cool the mixture to 0 °C and add acetyl chloride (1.1 eq) dropwise.

-

Allow the reaction to warm to room temperature and stir for 12 hours.

-

Wash the reaction mixture with 1 M HCl, saturated NaHCO₃, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude amide, which can be used in the next step without further purification.

Step 2: Bischler-Napieralski Cyclization and Reduction

-

Dissolve the crude N-benzyl-N-(3,4-dimethoxyphenethyl)acetamide (1.0 eq) in anhydrous toluene.

-

Add phosphorus oxychloride (2.0 eq) and reflux the mixture for 4 hours.

-

Cool the reaction to room temperature and carefully pour it onto crushed ice.

-

Separate the aqueous layer and wash with diethyl ether.

-

To the aqueous layer, add methanol and cool to 0 °C.

-

Add sodium borohydride (NaBH₄) (3.0 eq) portion-wise, keeping the temperature below 10 °C.

-

Stir the reaction at room temperature for 2 hours.

-

Make the solution basic with 2 M NaOH and extract with DCM.

-

Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate.

-

Purify the crude product by column chromatography on silica gel to afford 2-benzyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline.[6]

The Pictet-Spengler Reaction: A Direct Approach to the Tetrahydroisoquinoline Core

The Pictet-Spengler reaction, discovered in 1911, provides a more direct route to tetrahydroisoquinolines by the condensation of a β-arylethylamine with an aldehyde or ketone in the presence of an acid catalyst.[7] To synthesize 2-benzyl-tetrahydroisoquinolines, an N-benzyl-β-phenylethylamine is used as the starting material.

The reaction proceeds through the formation of an iminium ion, which then undergoes an intramolecular electrophilic aromatic substitution to form the tetrahydroisoquinoline ring.[8] The use of an N-benzyl group on the starting amine directly leads to the desired 2-benzyl substitution pattern in the product.

Signaling Pathway: The Pictet-Spengler Reaction

Caption: The Pictet-Spengler synthesis of 2-benzyl-tetrahydroisoquinolines.

Quantitative Data: Pictet-Spengler Reaction of N-Benzyl-β-phenylethylamines

| N-Benzyl-β-phenylethylamine | Aldehyde | Conditions | Product | Yield (%) | Reference |

| N-Benzyl-3,4-dimethoxyphenylethylamine | Formaldehyde | HCl, EtOH, 60 °C | 2-Benzyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline | 85 | [9] |

| N-Benzylphenylethylamine | Paraformaldehyde | TFA, DCM, rt | 2-Benzyl-1,2,3,4-tetrahydroisoquinoline | 78 | [10] |

| N-Benzyl-3-methoxyphenylethylamine | Formaldehyde | H₂SO₄, rt | 2-Benzyl-7-methoxy-1,2,3,4-tetrahydroisoquinoline | 82 | [11] |

Experimental Protocol: Synthesis of 2-Benzyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline

-

To a solution of N-benzyl-3,4-dimethoxyphenylethylamine (1.0 eq) in ethanol, add a 37% aqueous solution of formaldehyde (1.5 eq).

-

Add concentrated hydrochloric acid (1.0 eq) and heat the mixture at 60 °C for 6 hours.

-

Cool the reaction to room temperature and neutralize with a saturated solution of sodium bicarbonate.

-

Extract the aqueous layer with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield 2-benzyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline.[9]

The Pomeranz-Fritsch Reaction and its Bobbitt Modification

The Pomeranz-Fritsch reaction, also dating back to 1893, is a method for synthesizing isoquinolines from the acid-catalyzed cyclization of a benzalaminoacetal.[12] The Bobbitt modification of this reaction provides a route to tetrahydroisoquinolines by hydrogenation of the intermediate imine followed by acid-catalyzed cyclization.[13] This approach can be adapted for the synthesis of 2-benzyl-tetrahydroisoquinolines.

The synthesis begins with the formation of an N-benzylaminoacetal, which is then cyclized under acidic conditions to afford the 2-benzyl-tetrahydroisoquinoline.

Experimental Workflow: Pomeranz-Fritsch-Bobbitt Synthesis

Caption: The Pomeranz-Fritsch-Bobbitt synthesis of 2-benzyl-tetrahydroisoquinolines.

Quantitative Data: Bobbitt Modification for 2-Benzyl-Tetrahydroisoquinolines

| N-Benzylaminoacetal Precursor | Cyclization Conditions | Product | Yield (%) | Reference |

| N-Benzyl-N-(2,2-dimethoxyethyl)aniline | 70% HClO₄, rt | 2-Benzyl-1,2,3,4-tetrahydroisoquinoline | 99 | [14] |

| N-(4-Methoxybenzyl)-N-(2,2-diethoxyethyl)aniline | 6 M HCl, rt | 2-(4-Methoxybenzyl)-1,2,3,4-tetrahydroisoquinoline | 85 | [12] |

| N-Benzyl-N-(2,2-dimethoxyethyl)-3,4-dimethoxyaniline | 70% HClO₄, rt | 2-Benzyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline | 92 | [14] |

Experimental Protocol: Synthesis of 2-Benzyl-1,2,3,4-tetrahydroisoquinoline

Step 1: Synthesis of N-Benzyl-N-(2,2-dimethoxyethyl)aniline

-

To a solution of aniline (1.0 eq) and benzaldehyde (1.1 eq) in methanol, add sodium borohydride (1.5 eq) portion-wise at 0 °C.

-

Stir the reaction at room temperature for 4 hours.

-

Add 2,2-dimethoxyacetaldehyde (1.2 eq) and continue stirring for another 12 hours.

-

Quench the reaction with water and extract with ethyl acetate.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

-

Purify the crude product by column chromatography to yield N-benzyl-N-(2,2-dimethoxyethyl)aniline.[14]

Step 2: Cyclization

-

Dissolve N-benzyl-N-(2,2-dimethoxyethyl)aniline (1.0 eq) in 70% perchloric acid (HClO₄).

-

Stir the mixture at room temperature for 1 hour.

-

Carefully neutralize the reaction with a saturated solution of sodium bicarbonate.

-

Extract the product with DCM.

-

Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate to give 2-benzyl-1,2,3,4-tetrahydroisoquinoline.[14]

Conclusion

The Bischler-Napieralski, Pictet-Spengler, and Pomeranz-Fritsch reactions represent the cornerstones of tetrahydroisoquinoline synthesis. While modern methods offer greater efficiency and stereocontrol, these early routes provide fundamental strategies for the construction of the 2-benzyl-tetrahydroisoquinoline scaffold. Understanding these classical transformations is essential for researchers in drug discovery and development, as they form the basis for the synthesis of a vast array of pharmacologically important molecules. The detailed protocols and comparative data presented in this guide offer a practical resource for the application of these seminal reactions in contemporary organic synthesis.

References

- 1. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]

- 2. organicreactions.org [organicreactions.org]

- 3. jk-sci.com [jk-sci.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Bischler-Napieralski Reaction: Examples & Mechanism [nrochemistry.com]

- 7. organicreactions.org [organicreactions.org]

- 8. benchchem.com [benchchem.com]

- 9. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]

- 10. Synthesis and Structure–Activity Relationships of N-Benzyl Phenethylamines as 5-HT2A/2C Agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Pomeranz-Fritsch Reaction | Thermo Fisher Scientific - SG [thermofisher.com]

- 13. Bischler-Napieralski Reaction [organic-chemistry.org]

- 14. BJOC - Accessing simply-substituted 4-hydroxytetrahydroisoquinolines via Pomeranz–Fritsch–Bobbitt reaction with non-activated and moderately-activated systems [beilstein-journals.org]

The Tetrahydroisoquinoline Scaffold: A Privileged Framework in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 1,2,3,4-tetrahydroisoquinoline (THIQ) core is a prominent heterocyclic scaffold that has garnered significant attention in medicinal chemistry and drug discovery.[1][2][3] Its widespread occurrence in a vast array of natural products, particularly alkaloids, and its remarkable versatility in interacting with a multitude of biological targets have established it as a "privileged scaffold".[1][4][5] This technical guide provides a comprehensive overview of the biological significance of the THIQ framework, detailing its pharmacological activities, mechanisms of action, and the experimental methodologies used in its evaluation.

Natural Occurrence and Biosynthesis

The THIQ skeleton is a fundamental structural motif in one of the largest families of alkaloids.[6] These compounds are biosynthesized in plants, and their formation often proceeds through the Pictet-Spengler reaction, which involves the condensation of a β-arylethylamine with an aldehyde or ketone.[6][7] A classic example is the biosynthesis of (S)-norcoclaurine, a key intermediate in the formation of numerous benzylisoquinoline alkaloids, from dopamine and 4-hydroxyphenylacetaldehyde.[8][9] The enzymatic catalysis of this reaction ensures high stereoselectivity, which is crucial for the biological activity of the resulting alkaloids.[8]

A Privileged Scaffold in Medicinal Chemistry

The designation of the THIQ moiety as a privileged scaffold stems from its ability to serve as a versatile template for the design of ligands that can interact with a diverse range of biological targets with high affinity and specificity.[1][2][4][5] This structural framework is present in numerous clinically approved drugs, highlighting its therapeutic potential.[3] The rigid, bicyclic nature of the THIQ core allows for the precise spatial orientation of various substituents, facilitating optimal interactions with the binding sites of proteins such as enzymes and receptors.[1]

Diverse Pharmacological Activities

Derivatives of tetrahydroisoquinoline have been shown to exhibit a broad spectrum of pharmacological activities, making them attractive candidates for the development of novel therapeutic agents for a wide range of diseases.[3][7][10][11][12]

Anticancer Activity

The THIQ scaffold is a vital component in the design of anticancer agents.[2][5] Numerous THIQ-containing compounds have demonstrated potent cytotoxic effects against various cancer cell lines.[13][14] The mechanisms underlying their anticancer activity are diverse and include the inhibition of tubulin polymerization, induction of apoptosis, and modulation of key signaling pathways involved in cell proliferation and survival.[13][15] For instance, certain THIQ derivatives have been identified as potent inhibitors of dihydrofolate reductase (DHFR) and cyclin-dependent kinase 2 (CDK2), enzymes crucial for cancer cell proliferation.[16]

Central Nervous System (CNS) Activity

The THIQ framework is a key pharmacophore for various CNS-active agents. THIQ derivatives have been developed as ligands for dopamine and orexin receptors, which are implicated in a variety of neurological and psychiatric disorders.[3][17][18] For example, selective antagonists of the orexin-1 receptor containing the THIQ scaffold have been investigated for their potential in treating addiction.[3][18] Furthermore, some THIQ derivatives exhibit high affinity for dopamine D2 and D3 receptors, suggesting their potential as antipsychotic or anti-Parkinsonian agents.[8][17]

Antihypertensive Activity

The THIQ scaffold is present in angiotensin-converting enzyme (ACE) inhibitors, a class of drugs widely used to treat hypertension.[1] Quinapril is a notable example of an ACE inhibitor that incorporates a THIQ moiety, demonstrating the importance of this scaffold in cardiovascular drug design.[1][19]

Other Pharmacological Activities

Beyond the major areas mentioned above, THIQ derivatives have also shown promise as anti-HIV, antibacterial, antifungal, and antimalarial agents.[3][11] This broad range of activities underscores the remarkable versatility of the THIQ scaffold in medicinal chemistry.

Quantitative Data on Biological Activity

The following tables summarize the in vitro biological activity of various tetrahydroisoquinoline derivatives against different targets.

Table 1: Anticancer Activity of Tetrahydroisoquinoline Derivatives

| Compound | Cancer Cell Line | Assay | IC50 (µM) | Reference(s) |

| GM-3-18 | Colon Cancer Cell Lines | KRas Inhibition | 0.9 - 10.7 | [1] |

| GM-3-121 | Colon Cancer Cell Lines | Anti-angiogenesis | 1.72 | [1] |

| GM-3-121 | MCF-7 (Breast) | Antiproliferative | 0.43 µg/mL | [1] |

| GM-3-121 | MDA-MB-231 (Breast) | Antiproliferative | 0.37 µg/mL | [1] |

| GM-3-121 | Ishikawa (Endometrial) | Antiproliferative | 0.01 µg/mL | [1] |

| Compound 7e | A549 (Lung) | Cytotoxicity | 0.155 | [16] |

| Compound 8d | MCF7 (Breast) | Cytotoxicity | 0.170 | [16] |

| Compound 39a | DU-145 (Prostate) | Antiproliferative | 0.72 | [20] |

| Compound 39b | DU-145 (Prostate) | Antiproliferative | 1.23 | [20] |

Table 2: Enzyme Inhibitory Activity of Tetrahydroisoquinoline Derivatives

| Compound | Enzyme | Assay | IC50 / Ki | Reference(s) |

| Compound 7e | CDK2 | Inhibition | IC50 = 0.149 µM | [16] |

| Compound 8d | DHFR | Inhibition | IC50 = 0.199 µM | [16] |

| Compound 13a | PDE4B | Inhibition | IC50 = 0.88 µM | [20] |

| Compound 14f | PDE4B | Inhibition | IC50 = 2.3 µM | [20] |

| Quercetin-THIQ (2b) | Na+, K+-ATPase | Inhibition | 50-fold < Quercetin | [21] |

| Compound 5n | AChE | Inhibition | IC50 = 4.24 µM | [22] |

| Compound 6aa | BChE | Inhibition | IC50 = 3.97 µM | [22] |

| Diclofensine | Dopamine Transporter | Reuptake Inhibition | IC50 = 0.74 nM | [20] |

| Diclofensine | Norepinephrine Transporter | Reuptake Inhibition | IC50 = 2.3 nM | [20] |

| Diclofensine | Serotonin Transporter | Reuptake Inhibition | IC50 = 3.7 nM | [20] |

Table 3: Receptor Binding Affinity of Tetrahydroisoquinoline Derivatives

| Compound | Receptor | Assay | Ki (nM) / pKi | Reference(s) |

| Compound 6a | Dopamine D3 | Binding Affinity | Ki = 2 | [17] |

| Compound 6c | Dopamine D3 | Binding Affinity | Ki = 1.2 | [17] |

| Compound 31 | Dopamine D3 | Binding Affinity | pKi = 8.4 | [8] |

| Compound 73 (RTIOX-251) | Orexin 1 | Ca2+ Mobilization | Ke = 16.1 nM | [3] |

| Compound 9a | Orexin 1 | Ca2+ Mobilization | Ke = 5.7 nM | [20] |

| Compound 5a | Orexin 1 | Ca2+ Mobilization | Ke = 23.7 nM | [20] |

Key Experimental Protocols

The evaluation of the biological activity of tetrahydroisoquinoline derivatives involves a range of standard and specialized experimental protocols.

Synthesis: Pictet-Spengler Reaction

The Pictet-Spengler reaction is a cornerstone for the synthesis of the THIQ scaffold.[7][23]

General Protocol:

-

Condensation: A β-arylethylamine is reacted with an aldehyde or ketone.[23] This initial step forms a Schiff base or an iminium ion intermediate.[23]

-

Cyclization: The reaction is typically carried out in the presence of a protic or Lewis acid catalyst (e.g., hydrochloric acid, trifluoroacetic acid) and may be heated to facilitate the electrophilic attack of the iminium ion on the electron-rich aromatic ring.[7][23]

-

Work-up and Purification: The reaction mixture is neutralized, and the product is extracted with an organic solvent. The crude product is then purified using techniques such as column chromatography or recrystallization.

A diagram illustrating the workflow of the Pictet-Spengler synthesis is provided below.

References

- 1. Design and Synthesis of Tetrahydroisoquinoline Derivatives as Anti- Angiogenesis and Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Recent Development of Tetrahydro-Quinoline/Isoquinoline Based Compounds as Anticancer Agents | Bentham Science [eurekaselect.com]

- 3. Effect of 1-Substitution on Tetrahydroisoquinolines as Selective Antagonists for the Orexin-1 Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. The Recent Development of Tetrahydro-Quinoline/Isoquinoline Based Compounds as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. organicreactions.org [organicreactions.org]

- 8. Novel 1,2,3,4-tetrahydroisoquinolines with high affinity and selectivity for the dopamine D3 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis and dopamine receptor affinities of 6-amino-5,6,7,8-tetrahydroquinoline derivatives [air.unimi.it]

- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. Chemicals [chemicals.thermofisher.cn]

- 12. Natural Product-Inspired Dopamine Receptor Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 13. broadpharm.com [broadpharm.com]

- 14. texaschildrens.org [texaschildrens.org]

- 15. researchgate.net [researchgate.net]

- 16. Novel tetrahydroisoquinolines as DHFR and CDK2 inhibitors: synthesis, characterization, anticancer activity and antioxidant properties - PMC [pmc.ncbi.nlm.nih.gov]

- 17. New tetrahydroisoquinoline-based D3R ligands with an o-xylenyl linker motif - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Substituted Tetrahydroisoquinolines as Selective Antagonists for the Orexin 1 Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Small molecule angiotensin converting enzyme inhibitors: A medicinal chemistry perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 20. ophcj.nuph.edu.ua [ophcj.nuph.edu.ua]

- 21. mdpi.com [mdpi.com]

- 22. mdpi.com [mdpi.com]

- 23. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]

2-Benzyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic Acid: A Versatile Chiral Building Block for Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

2-Benzyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (BTHQA), a conformationally constrained analog of phenylalanine, has emerged as a pivotal chiral building block in medicinal chemistry. Its rigid scaffold provides a unique structural motif that is instrumental in the design and synthesis of a variety of pharmacologically active compounds. This technical guide provides a comprehensive overview of BTHQA, including its synthesis, chiral resolution, and its application in the development of therapeutic agents. Detailed experimental protocols, quantitative data, and workflow visualizations are presented to facilitate its use in research and drug development.

Introduction

The 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic) scaffold is a "privileged" structure in drug discovery, known for its presence in numerous natural products and synthetic compounds with a wide range of biological activities.[1] The N-benzyl protected form, 2-Benzyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid, offers a versatile starting point for the synthesis of more complex molecules. Its constrained bicyclic system allows for the precise orientation of substituent groups, leading to enhanced binding affinity and selectivity for various biological targets.[2][3] This guide will delve into the key aspects of BTHQA as a chiral building block, providing practical information for its application in medicinal chemistry.

Synthesis of 2-Benzyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic Acid

The primary and most established method for the synthesis of the tetrahydroisoquinoline-3-carboxylic acid core is the Pictet-Spengler reaction.[4][5][6][7] This reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone followed by cyclization.

General Synthesis Workflow

The synthesis of BTHQA and its derivatives typically follows a structured workflow, starting from readily available precursors and leading to the final chiral product. The following diagram illustrates a general workflow for the synthesis and subsequent application of BTHQA.

Caption: General workflow for BTHQA synthesis and application.

Experimental Protocols

Protocol 1: Synthesis of (±)-2-Benzyl-1-oxo-1,2,3,4-tetrahydroisoquinoline-3-carboxylic Acid via Homophthalic Anhydride

This method provides a route to a closely related derivative which can be further modified.

-

Materials: Homophthalic anhydride, N-(furan-2-yl-methylidene)-benzylamine, Dichloroethane or Benzene.

-

Procedure:

-

Dissolve homophthalic anhydride and N-(furan-2-yl-methylidene)-benzylamine in dichloroethane or benzene.

-

The reaction will yield a mixture of trans- and cis-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acids along with by-products.[4]

-

For a diastereoselective reaction yielding only the trans isomer, pyridine can be used as the solvent.[4]

-

Chiral Resolution

Since the biological activity of tetrahydroisoquinoline derivatives is often stereospecific, the resolution of the racemic mixture into its individual enantiomers is a critical step.[8] The most common method is through the formation of diastereomeric salts with a chiral resolving agent.[9][10]

Chiral Resolution Workflow

The process of resolving a racemic mixture of BTHQA into its constituent enantiomers is a critical step for its use in stereospecific drug synthesis. The following diagram outlines the typical workflow for chiral resolution via diastereomeric salt formation.

Caption: Chiral resolution workflow of BTHQA.

Experimental Protocols

Protocol 2: Chiral Resolution of (±)-1,2,3,4-Tetrahydroisoquinoline-3-carboxylic Acid

While this protocol is for the parent compound, a similar principle applies to the N-benzyl derivative.

-

Materials: Racemic 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid, (+)-tartaric acid, solvent (e.g., ethanol/water).

-

Procedure:

-

Dissolve the racemic mixture in a suitable solvent.

-

Add an equimolar amount of the chiral resolving agent, such as (+)-tartaric acid.

-

Allow the diastereomeric salts to form. Due to different physical properties, one diastereomer will preferentially crystallize.

-

Separate the crystals by filtration.

-

Liberate the free amino acid from the salt by treatment with a base.

-

The enantiomeric excess of the product can be determined by chiral HPLC.[11]

-

Physicochemical and Spectroscopic Data

The characterization of 2-Benzyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid and its derivatives is crucial for confirming their identity and purity.

| Property | Data | Reference |

| Molecular Formula | C₁₇H₁₇NO₂ | - |

| Molecular Weight | 267.32 g/mol | - |

| Melting Point | 205–208 °C (for the hydrochloride monohydrate) | [12] |

| IR (neat, cm⁻¹) (hydrochloride monohydrate) | 3339, 2501, 1712, 1224, 754, 701 | [12] |

| ¹H NMR (400 MHz, CDCl₃, δ, ppm) (hydrochloride monohydrate) | 3.28 (d, 1H), 3.36 (d, 1H), 4.37 (m, 5H), 7.13 (d, 1H), 7.25 (m, 3H), 7.39 (m, 5H) | [12] |

| Optical Rotation [α]D²³ (hydrochloride) | -83.3° (c=1% in 1:1 methanol/1N HCl) for benzyl ester | [2] |

Applications in Drug Development

2-Benzyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid is a key intermediate in the synthesis of several important therapeutic agents.

Angiotensin-Converting Enzyme (ACE) Inhibitors: Quinapril

Quinapril is a potent ACE inhibitor used for the treatment of hypertension and congestive heart failure.[13][14] The (3S)-enantiomer of the tetrahydroisoquinoline-3-carboxylic acid moiety is essential for its activity.

Protocol 3: Synthesis of Quinapril Benzyl Ester (A Key Intermediate)

-

Materials: (S)-(-)-1,2,3,4-tetrahydro-3-isoquinoline carboxylate p-toluenesulfonic acid salt, triethylamine, dichloromethane, N-[1-(S)-(ethoxycarbonyl)-3-phenylpropyl]-L-alanine hydrochloride.

-

Procedure:

-

Dissolve the p-toluenesulfonate salt of the benzyl ester of (S)-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid in dichloromethane.

-

Add triethylamine at 0-5 °C and stir for approximately 10 minutes.

-

In a separate flask, prepare a solution of the acid chloride of N-[1-(S)-(ethoxycarbonyl)-3-phenylpropyl]-L-alanine.

-

Add the acid chloride solution to the reaction mixture at -15 to -20 °C.

-

Stir the reaction mixture at 20-25 °C for 1 hour.

-

Work up the reaction by washing the organic phase with hydrochloric acid and then water.

-

Concentrate the organic phase under vacuum to obtain the crude quinapril benzyl ester.[15]

-

Bcl-2/Mcl-1 Inhibitors for Cancer Therapy

Derivatives of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid have been developed as dual inhibitors of the anti-apoptotic proteins Bcl-2 and Mcl-1, which are key targets in cancer therapy.[16]

Signaling Pathway Involvement

The therapeutic effects of drugs derived from BTHQA are a result of their interaction with specific biological pathways. For instance, Bcl-2/Mcl-1 inhibitors developed from this scaffold function by promoting apoptosis in cancer cells.

Caption: BTHQA in apoptosis pathway modulation.

Conclusion

2-Benzyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid is a highly valuable and versatile chiral building block in the field of drug discovery and development. Its rigid, conformationally constrained structure provides a robust scaffold for the synthesis of complex and stereochemically defined molecules with significant therapeutic potential. The synthetic and resolution methodologies outlined in this guide, along with the provided data and application examples, underscore the importance of BTHQA in medicinal chemistry and offer a solid foundation for its further exploration in the quest for novel therapeutic agents.

References

- 1. WO1997017050A2 - An improved method for preparation of substituted tetrahydroisoquinolines - Google Patents [patents.google.com]

- 2. prepchem.com [prepchem.com]

- 3. researchgate.net [researchgate.net]

- 4. Diversity-oriented synthesis of medicinally important 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic) derivatives and higher analogs - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. Pictet-Spengler Isoquinoline Synthesis (Chapter 46) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 6. Chemicals [chemicals.thermofisher.cn]

- 7. organicreactions.org [organicreactions.org]

- 8. Chiral Recognition Mechanism of Benzyltetrahydroisoquinoline Alkaloids: Cyclodextrin-Mediated Capillary Electrophoresis, Chiral HPLC, and NMR Spectroscopy Study - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Chiral resolution - Wikipedia [en.wikipedia.org]

- 10. rsc.org [rsc.org]

- 11. researchgate.net [researchgate.net]

- 12. (3S)-2-Benzyl-3-carboxy-1,2,3,4-tetrahydroisoquinolinium chloride monohydrate - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Synthesis of novel angiotensin converting enzyme inhibitor quinapril and related compounds. A divergence of structure-activity relationships for non-sulfhydryl and sulfhydryl types - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. EP1611106B1 - Preparation of quinapril hydrochloride - Google Patents [patents.google.com]

- 15. Quinapril benzyl ester maleate synthesis - chemicalbook [chemicalbook.com]

- 16. Discovery and development of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid derivatives as Bcl-2/Mcl-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Potential Therapeutic Targets of 2-Benzyl-THIQ-3-COOH Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction